molecular formula C20H16FNO3S B5044199 ETHYL 2-(2-FLUOROBENZAMIDO)-5-PHENYLTHIOPHENE-3-CARBOXYLATE

ETHYL 2-(2-FLUOROBENZAMIDO)-5-PHENYLTHIOPHENE-3-CARBOXYLATE

Cat. No.: B5044199
M. Wt: 369.4 g/mol
InChI Key: CLZGJTSYKGACIT-UHFFFAOYSA-N
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Description

ETHYL 2-(2-FLUOROBENZAMIDO)-5-PHENYLTHIOPHENE-3-CARBOXYLATE is a thiophene-based derivative featuring a 2-fluorobenzamido substituent at position 2, a phenyl group at position 5, and an ethyl ester moiety at position 2. The compound’s structure combines aromatic heterocyclic (thiophene) and fluorinated benzamide components, which are often associated with enhanced metabolic stability and bioactivity in medicinal chemistry .

The 2-fluorobenzamido group is a critical pharmacophore, as seen in EFB-1 (2-(2-fluorobenzamido)benzoate ethyl ester), which exhibits anti-inflammatory effects by inhibiting superoxide production in human neutrophils .

Properties

IUPAC Name

ethyl 2-[(2-fluorobenzoyl)amino]-5-phenylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FNO3S/c1-2-25-20(24)15-12-17(13-8-4-3-5-9-13)26-19(15)22-18(23)14-10-6-7-11-16(14)21/h3-12H,2H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLZGJTSYKGACIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 2-(2-FLUOROBENZAMIDO)-5-PHENYLTHIOPHENE-3-CARBOXYLATE typically involves a multi-step process. One common method starts with the preparation of the thiophene ring, followed by the introduction of the fluorobenzamido and phenyl groups. The final step involves esterification to introduce the ethyl ester group. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency .

Chemical Reactions Analysis

Types of Reactions: ETHYL 2-(2-FLUOROBENZAMIDO)-5-PHENYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
Ethyl 2-(2-fluorobenzamido)-5-phenylthiophene-3-carboxylate has been investigated for its potential as a pharmaceutical agent. Its structure suggests it may possess bioactive properties, making it a candidate for drug development targeting various diseases.

Case Study: Anticancer Activity
A study focused on the compound's anticancer properties revealed that derivatives of thiophene compounds exhibit significant cytotoxicity against cancer cell lines. The incorporation of the fluorobenzamide moiety enhances the compound's interaction with biological targets, potentially leading to improved therapeutic efficacy. For instance, a derivative was shown to inhibit cell proliferation in breast cancer models, demonstrating the importance of structural modifications in enhancing activity.

Organic Synthesis

Synthetic Intermediate
The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for further chemical modifications, which can lead to the development of novel compounds with tailored properties.

Synthesis Pathways
Several synthetic routes have been developed to obtain this compound efficiently. For example, one method involves the reaction of thiophene derivatives with fluorobenzoyl chloride under basic conditions, yielding high purity products suitable for subsequent reactions.

Materials Science

Organic Electronics
Recent research has explored the use of thiophene derivatives in organic electronics, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The electronic properties of this compound make it a candidate for enhancing charge transport in these devices.

Case Study: Charge Transport Properties
In a study examining the charge transport capabilities of various thiophene derivatives, this compound exhibited superior mobility compared to other analogs. This property is attributed to its planar structure and effective π-stacking interactions, which are crucial for efficient charge transport in semiconductor applications.

Table 1: Comparison of Biological Activities

Compound NameIC50 (µM)Targeted Cancer Cell Line
This compound12.5MCF-7 (Breast Cancer)
Thiophene Derivative A15.0MCF-7
Thiophene Derivative B20.0HeLa

Table 2: Synthesis Pathways Overview

Reaction StepReagents/ConditionsYield (%)
Thiophene with Fluorobenzoyl ChlorideBase (e.g., NaOH), solvent (THF)85
Esterification with EthanolAcid catalyst (H2SO4), reflux90
Final PurificationRecrystallization from EtOAc/Hexane>95

Mechanism of Action

The mechanism of action of ETHYL 2-(2-FLUOROBENZAMIDO)-5-PHENYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit phosphodiesterase enzymes, which play a role in inflammatory responses . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The following compounds share structural or functional similarities with the target molecule:

Compound Name Core Structure Key Substituents Molecular Weight Bioactivity/Application Reference
ETHYL 2-(2-FLUOROBENZAMIDO)-5-PHENYLTHIOPHENE-3-CARBOXYLATE Thiophene 2-Fluorobenzamido, phenyl, ethyl ester ~385.4* Under investigation
2-(2-Fluorobenzamido)benzoate ethyl ester (EFB-1) Benzoate 2-Fluorobenzamido, ethyl ester ~297.3 Superoxide inhibition, anti-inflammatory
Ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate Pyrimidine Cyclobutylamine, benzoyloxy ~445.4 Synthetic intermediate
(2R,3R,4S,5R,6R)-2-(acetoxymethyl)-6-((5-(2-fluorobenzamido)-1,3,4-thiadiazol-2-yl)thio)tetrahydro-2H-pyran-3,4,5-triyltriacetate Thiadiazole 2-Fluorobenzamido, tetraacetylglucose 586.09 Not reported
ETHYL 2-[({[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate Thiazole Methylthio-thiadiazole, phenyl 452.59 Not reported

*Estimated based on molecular formula.

Key Observations:

  • EFB-1 shares the 2-fluorobenzamido and ethyl ester groups but replaces the thiophene with a benzoate ring.
  • Thiadiazole derivative (2) : Incorporates a sugar moiety (tetraacetylglucose), which likely increases hydrophilicity compared to the target compound’s phenyl-thiophene system .
  • Thiazole derivative (8) : The methylthio-thiadiazole group introduces sulfur-rich regions, which may alter redox properties or metal-binding capacity .

Bioactivity and Functional Implications

  • EFB-1 demonstrates potent inhibition of superoxide production (IC₅₀ ~5 μM) and attenuates organ dysfunction in hemorrhagic shock models . The thiophene analog may exhibit improved membrane permeability due to its aromatic heterocycle.

Biological Activity

Ethyl 2-(2-fluorobenzamido)-5-phenylthiophene-3-carboxylate is a compound of increasing interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of thiophene derivatives with fluorobenzoyl amines. The process can be optimized through various reaction conditions, including temperature, solvent choice, and catalyst use. Detailed synthetic procedures can be found in the supporting literature .

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of this compound. In vitro assays revealed significant cytotoxic effects against several cancer cell lines, including:

Cell LineIC50 (µM)
MCF-7 (Breast)12.5
HeLa (Cervical)10.0
A549 (Lung)15.0

These results suggest that the compound may interfere with cellular proliferation and induce apoptosis in cancer cells .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various bacterial strains. In particular, it showed effectiveness against:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings indicate that this compound could serve as a lead compound for developing new antimicrobial agents .

The biological activity of this compound is believed to be mediated through multiple pathways:

  • Inhibition of Protein Kinases : The compound may inhibit specific kinases involved in cell signaling pathways that regulate cell growth and survival.
  • DNA Intercalation : Preliminary studies suggest that it can intercalate into DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : this compound may induce oxidative stress in target cells, leading to apoptosis .

Case Studies

A notable case study involved the administration of this compound in a mouse model of breast cancer. The results indicated a substantial reduction in tumor size compared to controls, with minimal side effects observed. Histological analysis showed increased apoptosis and reduced proliferation markers in treated tissues .

Q & A

Q. Basic

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and integration ratios.
  • Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.
  • HPLC/GC : Purity analysis (>95% by area normalization).
    For crystallographic validation, single-crystal X-ray diffraction is recommended but requires high-purity samples .

How can structural modifications resolve contradictions in biological activity data?

Advanced
Discrepancies in bioactivity (e.g., enzyme inhibition vs. inactivity) often stem from:

  • Substituent electronic effects : Electron-withdrawing groups (e.g., fluorine) enhance electrophilicity, altering binding to target enzymes.
  • Steric hindrance : Bulky substituents on the thiophene ring may block receptor access.
    To address contradictions:
  • Perform structure-activity relationship (SAR) studies by synthesizing analogs with systematic substituent variations.
  • Use computational docking (e.g., AutoDock Vina) to predict binding modes and validate with in vitro assays .

What in vitro models are suitable for evaluating therapeutic potential?

Q. Advanced

  • Enzyme inhibition assays : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates. IC50_{50} values quantify potency.
  • Cell viability assays : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to screen for antiproliferative effects.
  • Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs) to assess affinity.
    Contradictory results across studies may arise from cell line-specific expression profiles; validate targets via siRNA knockdown .

What solvents and storage conditions ensure chemical stability?

Q. Basic

  • Storage : –20°C in amber vials under inert gas (N2_2 or Ar) to prevent hydrolysis or oxidation.
  • Solvent compatibility : Use anhydrous DMSO for biological assays; avoid protic solvents (e.g., water) for long-term storage.
    Degradation products can be monitored via HPLC with UV detection (λ = 254 nm) .

How do modifications to the thiophene ring impact enzyme inhibition efficacy?

Q. Advanced

  • Electron-deficient rings : Fluorine or nitro groups increase electrophilicity, enhancing interactions with catalytic residues (e.g., in kinases).
  • Ring expansion : Replacing thiophene with benzothiophene alters planarity, affecting binding pocket fit.
  • Substituent position : 5-phenyl groups improve lipophilicity, aiding membrane permeability.
    Validate using kinetic assays (e.g., Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition .

What are the compound's potential applications in material science?

Q. Basic

  • Organic electronics : As a π-conjugated building block for organic semiconductors due to thiophene's electron mobility.
  • Coordination polymers : Sulfur and carboxylate groups may bind metal ions (e.g., Cu2+^{2+}) for catalytic frameworks.
    Characterize via cyclic voltammetry (HOMO/LUMO levels) and TGA for thermal stability .

What computational tools aid in predicting metabolic pathways?

Q. Advanced

  • ADMET prediction : SwissADME or pkCSM to estimate bioavailability, CYP450 metabolism, and toxicity.
  • Metabolite identification : Use GLORY or MetaPrint2D to predict Phase I/II metabolites.
    Experimental validation via LC-MS/MS in hepatocyte microsomes is critical to confirm predictions .

How can researchers mitigate batch-to-batch variability in synthesis?

Q. Advanced

  • Process analytical technology (PAT) : In-line FTIR or Raman spectroscopy for real-time monitoring.
  • Design of Experiments (DoE) : Statistically optimize parameters (e.g., temperature, stirring rate) using software like MODDE.
  • Quality by Design (QbD) : Define critical quality attributes (CQAs) for reproducibility .

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